1,2,7,9-Tetrabromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617707-70-7 |
|---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,7,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H |
InChI Key |
CSGTYBFHYFXINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br |
Origin of Product |
United States |
Advanced Analytical Techniques for 1,2,7,9 Tetrabromo Dibenzofuran Characterization and Environmental Monitoring
High-Resolution Chromatographic Separation Techniques
Effective separation of 1,2,7,9-Tetrabromo-dibenzofuran from other PBDD/F congeners and interfering compounds is a prerequisite for accurate analysis. High-resolution chromatography is the cornerstone of this process, providing the necessary resolving power to isolate individual isomers from complex mixtures.
High-Resolution Gas Chromatography (HRGC) for Congener-Specific Separation
High-Resolution Gas Chromatography (HRGC) is the standard and essential technique for separating individual PBDD/F congeners, including tetrabrominated isomers like this compound. epa.govacs.org The separation is achieved based on the congeners' boiling points and their interaction with the stationary phase of a long, narrow-bore capillary column. acs.org
The effectiveness of HRGC lies in its ability to separate closely related isomers that may have different toxicities. For PBDD/Fs, specific non-polar or medium-polarity columns, often with lengths of 60 meters, are employed to achieve the high resolution needed. acs.org The GC oven temperature is carefully programmed to ramp up in stages, allowing for the sequential elution of congeners from the column into the detector. acs.org For instance, a typical temperature program for brominated compounds might start at 130°C and increase to 320°C in multiple steps, with long hold times to ensure maximum separation. acs.org This congener-specific separation is crucial because toxic properties are often unique to isomers with specific substitution patterns, such as those with bromine atoms in the 2,3,7,8-positions. epa.govacs.org
Table 1: Example of HRGC Parameters for PBDD/F Analysis This table is generated based on typical parameters found in analytical methods for related compounds. acs.org
| Parameter | Specification |
|---|---|
| Column Type | 60 m fused silica (B1680970) capillary column |
| Carrier Gas | Helium |
| Initial Oven Temp. | 130°C |
| Temp. Program | Ramp 1: to 230°C @ 15°C/min (5 min hold) Ramp 2: to 280°C @ 10°C/min (60 min hold) Ramp 3: to 320°C @ 15°C/min (35 min hold) |
| Injector Type | Split/Splitless |
| Detector | High-Resolution Mass Spectrometer (HRMS) |
High-Performance Liquid Chromatography (HPLC) for Isomer Profiling
While HRGC is the primary tool for final separation, High-Performance Liquid Chromatography (HPLC) plays a vital role in sample cleanup and fractionation prior to GC-MS analysis. researchgate.net PBDD/F analysis is often hampered by the presence of high concentrations of other brominated compounds, such as polybrominated diphenyl ethers (PBDEs), which can interfere with detection. researchgate.net
HPLC, particularly using columns like Florisil, can effectively separate the planar PBDD/F molecules from the non-planar PBDEs. researchgate.net In this process, a sample extract is passed through the HPLC column. A non-polar solvent is first used to elute the interfering PBDEs, while the more polar PBDD/Fs are retained on the column. researchgate.net Subsequently, a more polar solvent or solvent mixture is used to elute the PBDD/Fs, resulting in a cleaner sample fraction that is free from major interferences. researchgate.net This fractionation is crucial for achieving the low detection limits required for environmental monitoring.
Multidimensional Chromatography Approaches for Enhanced Resolution
For exceptionally complex samples, a single chromatographic separation may not be sufficient to resolve all compounds of interest. Multidimensional chromatography, which involves coupling two or more separation columns, provides enhanced resolution. A common approach is comprehensive two-dimensional gas chromatography (GC×GC), where effluent from one GC column is systematically trapped and then injected onto a second, different type of column for further separation. This technique offers a significant increase in peak capacity and selectivity, allowing for the separation of co-eluting compounds that would otherwise overlap in a single-column separation. While not specifically detailed for this compound in the provided context, the principle is applied to complex environmental samples containing persistent organic pollutants (POPs) to improve separation and identification.
Mass Spectrometric Identification and Quantification Methodologies
Following chromatographic separation, mass spectrometry (MS) provides definitive identification and precise quantification. The combination of HRGC with HRMS is the gold standard for the analysis of trace levels of PBDD/Fs. epa.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of this compound due to its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This capability allows the elemental composition of a molecule to be confidently determined.
In environmental samples, which contain a multitude of organic compounds, many molecules may have the same nominal mass (integer mass) as the target analyte but different exact masses. HRMS can distinguish between the ions of this compound and potential interfering ions based on these slight mass differences. researchgate.netnih.gov For example, the exact mass of this compound can be calculated and then specifically monitored by the instrument, effectively filtering out background noise and interferences. nih.gov This selectivity is critical for achieving the exceptionally low detection limits, often in the parts-per-quadrillion (ppq) range, required for these compounds. nih.gov
Table 2: Accurate Mass of this compound This table contains the calculated exact mass for the specified compound and provides a hypothetical example of a potential interferent.
| Compound | Molecular Formula | Nominal Mass | Exact Mass (Monoisotopic) |
|---|---|---|---|
| This compound | C₁₂H₄Br₄O | 480 | 479.6899 |
| Hypothetical Interferent | C₁₈H₁₀Br₂Cl₂O₂ | 480 | 479.8724 |
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for quantifying trace amounts of PBDD/Fs, including this compound. acs.orgacs.org This technique corrects for the potential loss of the target analyte during the complex sample extraction, cleanup, and analysis process. researchgate.netacs.org
The method involves adding a known amount of a stable, isotopically labeled version of the target compound (e.g., containing Carbon-13, ¹³C) to the sample at the very beginning of the analytical procedure. acs.org This ¹³C-labeled internal standard behaves almost identically to the native (¹²C) compound throughout all procedural steps. researchgate.net At the final HRGC-HRMS analysis, the instrument measures the ratio of the native compound to its ¹³C-labeled counterpart. acs.org Since the amount of the labeled standard added is known, the exact quantity of the native this compound in the original sample can be calculated with high precision and accuracy, regardless of any analyte loss during sample preparation. researchgate.netacs.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive identification of this compound, particularly in complex mixtures where isobaric interferences from other brominated compounds are common. wikipedia.org The technique involves multiple stages of mass analysis, typically within a single instrument. wikipedia.org
In a typical MS/MS experiment for this compound analysis, the sample is first introduced into the mass spectrometer, often after separation by gas chromatography (GC). The molecules are then ionized, commonly using electron ionization (EI), to produce a molecular ion (M+•). The first mass analyzer (MS1) is set to select the molecular ion of this compound, which has a specific mass-to-charge ratio (m/z) based on its elemental composition (C₁₂H₄Br₄O).
The selected molecular ions are then directed into a collision cell. Inside this cell, they are subjected to collision-induced dissociation (CID), where they collide with an inert gas (such as argon or nitrogen). This process imparts energy to the molecular ions, causing them to fragment in a predictable manner. The resulting fragment ions, also known as product ions, are then analyzed by a second mass analyzer (MS2).
The fragmentation pattern is characteristic of the molecule's structure. For this compound, the primary fragmentation pathway involves the sequential loss of bromine atoms and carbon monoxide (CO). The resulting product ion spectrum provides a unique fingerprint that can be used to confirm the identity of the compound.
Table 1: Illustrative MS/MS Fragmentation Data for a Tetrabromodibenzofuran Isomer
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Probable Neutral Loss |
| 483.7 | 20 | 403.8, 324.9 | Br, 2Br |
| 483.7 | 30 | 403.8, 375.8, 324.9 | Br, CO, 2Br |
| 483.7 | 40 | 403.8, 375.8, 324.9, 246.0 | Br, CO, 2Br, 3Br |
Note: This table is illustrative and represents typical fragmentation patterns for tetrabromodibenzofurans. The exact m/z values and relative intensities may vary depending on the specific isomer and instrument conditions.
This high degree of selectivity makes MS/MS a powerful technique for distinguishing this compound from its other tetrabrominated isomers, which may have very similar chromatographic retention times.
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are crucial for the initial identification and structural elucidation of newly synthesized or isolated compounds like this compound. These techniques provide detailed information about the molecular structure, including the arrangement of atoms and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for confirming the substitution pattern of the bromine atoms on the dibenzofuran (B1670420) core.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show signals corresponding to the four protons on the aromatic rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the ether linkage. The coupling patterns (splitting of signals) between adjacent protons would provide definitive evidence for their relative positions. For instance, the protons at positions 3, 4, 6, and 8 would each produce a distinct signal with a specific multiplicity (e.g., doublet, triplet) depending on the number of neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, one would expect to see 12 distinct signals in the broadband decoupled spectrum, corresponding to the 12 carbon atoms of the dibenzofuran skeleton. The chemical shifts of the carbon atoms directly bonded to bromine would be significantly different from those bonded to hydrogen or the ether oxygen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Tetrabromodibenzofuran Isomer
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~115 |
| 2 | - | ~120 |
| 3 | ~7.5 (d) | ~125 |
| 4 | ~7.8 (d) | ~130 |
| 6 | ~7.6 (d) | ~128 |
| 7 | - | ~118 |
| 8 | ~8.0 (d) | ~132 |
| 9 | - | ~110 |
| 4a | - | ~150 |
| 5a | - | ~155 |
| 9a | - | ~145 |
| 9b | - | ~148 |
Note: This table contains predicted values based on general principles for brominated aromatic compounds and should be considered illustrative. Actual experimental values may differ. 'd' denotes a doublet.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. rsc.org
Key vibrational modes that would be observed include:
C-H stretching vibrations: Aromatic C-H stretching bands would typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring C=C stretching vibrations would result in several bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching vibrations: The asymmetric and symmetric stretching of the ether linkage would produce strong absorption bands, typically in the 1300-1000 cm⁻¹ region.
C-Br stretching vibrations: The carbon-bromine stretching vibrations would be found in the fingerprint region of the spectrum, usually below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for a Tetrabromodibenzofuran
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1250-1200 | Aryl-O Stretch (asymmetric) |
| 800-600 | C-Br Stretch |
Note: This table presents typical ranges for the assigned functional groups and is for illustrative purposes.
Comprehensive Sample Preparation and Clean-up Procedures for Diverse Matrices
The analysis of this compound in environmental samples such as soil, sediment, air, and biological tissues is complicated by the presence of a multitude of other compounds that can interfere with the analysis. Therefore, rigorous sample preparation and clean-up procedures are essential to isolate the target analyte and remove interfering matrix components.
Advanced Extraction Techniques (e.g., Solvent Extraction, Solid-Phase Extraction)
The initial step in the analysis of environmental samples is the extraction of the target compound from the sample matrix.
Solvent Extraction: Traditional solvent extraction methods, such as Soxhlet extraction, have been widely used for the extraction of persistent organic pollutants like PBDFs from solid samples. researchgate.net This technique involves repeatedly washing the sample with an organic solvent (e.g., a mixture of hexane (B92381) and dichloromethane) to dissolve the analytes. More modern techniques like Accelerated Solvent Extraction (ASE) use elevated temperatures and pressures to reduce solvent consumption and extraction time.
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for the extraction and pre-concentration of analytes from liquid samples and for the clean-up of sample extracts. researchgate.net The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the majority of the sample matrix passes through. The analyte is then eluted with a small volume of a suitable solvent. For a non-polar compound like this compound, a reversed-phase sorbent such as C18 is commonly employed.
Matrix Interference Mitigation Strategies and Chromatographic Clean-up
Following extraction, the sample extract is often still too complex for direct analysis and requires further clean-up to remove co-extracted matrix components that can interfere with the chromatographic analysis and mass spectrometric detection. arborassays.com
Chromatographic Clean-up: Multi-column chromatography is a common and effective clean-up strategy. The extract is passed through a series of columns packed with different adsorbents, such as silica gel, alumina, and carbon. These materials have different affinities for various classes of compounds. For example, silica gel can be used to remove polar interferences, while carbon-based sorbents are particularly effective at fractionating planar molecules like dibenzofurans from other non-planar compounds.
Matrix Interference Mitigation in the Analytical Instrument: Despite rigorous clean-up, some matrix components may still be present in the final extract. In such cases, strategies to mitigate their impact on the analysis are employed. The use of high-resolution mass spectrometry (HRMS) can help to distinguish the analyte signal from that of interfering ions with the same nominal mass. Additionally, the use of isotopically labeled internal standards, which behave chemically like the analyte but have a different mass, can compensate for matrix-induced signal suppression or enhancement.
Table 4: Common Sorbents Used in Clean-up for PBDF Analysis
| Sorbent | Purpose |
| Silica Gel | Removal of polar interferences |
| Alumina | Fractionation and removal of interferences |
| Florisil | Removal of lipids and other polar compounds |
| Activated Carbon | Separation of planar and non-planar aromatic compounds |
By combining these advanced analytical techniques and meticulous sample preparation procedures, it is possible to achieve the reliable identification and accurate quantification of this compound, even at trace levels in complex environmental matrices.
Isomer-Specific Enrichment and Isolation Protocols
The enrichment and isolation of this compound from environmental samples typically involve a multi-step process that combines extraction, cleanup, and fractionation techniques. The goal is to progressively remove matrix components and separate the PBDFs into groups of isomers, ultimately isolating the target congener for instrumental analysis.
Sample Extraction and Preliminary Cleanup
The initial step involves extracting the PBDFs from the sample matrix, which can range from sediments and soils to biological tissues. Standard methods such as Soxhlet extraction or pressurized liquid extraction (PLE) are commonly employed using organic solvents like toluene (B28343) or a hexane/acetone mixture. Following extraction, a preliminary cleanup is necessary to remove bulk co-extractives such as lipids and other high-molecular-weight compounds. This is often achieved through techniques like gel permeation chromatography (GPC) or acid-base partitioning.
Activated Carbon Chromatography for Group Separation
A key technique for the isomer-specific fractionation of PBDFs is chromatography on activated carbon. This method separates planar aromatic compounds, such as PBDFs, from non-planar compounds based on their structural characteristics. The planar structure of dibenzofurans allows for strong adsorption onto the carbon surface.
A multi-column cleanup and fractionation system is often employed. The sample extract is first passed through a multi-layer silica gel column, which may contain layers of silica gel modified with sulfuric acid and potassium hydroxide (B78521) to remove easily oxidizable and acidic compounds. The eluate from this column is then loaded onto a column containing activated carbon dispersed on a support material.
The fractionation is achieved by sequential elution with a series of solvents of increasing polarity or aromatic character. A typical elution scheme might involve:
Fraction 1: Elution with a non-polar solvent like hexane to remove non-planar compounds such as polychlorinated biphenyls (PCBs).
Fraction 2: Elution with a solvent of intermediate polarity, such as a mixture of dichloromethane (B109758) and hexane, to elute some of the less planar or mono-ortho-substituted PBDFs.
Fraction 3: Elution with a strong solvent like toluene in the reverse direction to recover the highly planar non-ortho-substituted PBDFs, which would include this compound.
The specific composition and volume of the elution solvents must be carefully optimized to achieve the desired separation. The table below provides a hypothetical elution scheme for the fractionation of PBDFs using activated carbon chromatography.
| Fraction | Elution Solvent | Target Analytes |
| 1 | n-Hexane | Non-planar compounds (e.g., PCBs) |
| 2 | Dichloromethane/n-Hexane (20:80, v/v) | Mono-ortho PBDEs and some PBDFs |
| 3 | Toluene (reverse direction) | Non-ortho PBDFs (including 1,2,7,9-TBBF) and PBDDs |
High-Resolution Gas Chromatography for Isomer-Specific Separation
Final isomer-specific separation is achieved using high-resolution gas chromatography (HRGC). The choice of the capillary column stationary phase is critical for separating closely eluting isomers. For PBDF analysis, both non-polar and polar columns are often used in combination to achieve comprehensive separation.
Non-polar columns , such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5MS), separate compounds primarily based on their boiling points.
Polar columns , with stationary phases like cyanopropyl-polysiloxane (e.g., SP-2331) or those designed for dioxin analysis (e.g., Rtx-Dioxin2), provide selectivity based on the planarity and polarizability of the isomers. nih.govresearchgate.net
The elution order of PBDF isomers is influenced by the substitution pattern. While specific elution data for all tetrabromodibenzofuran isomers on all column types is not exhaustively documented in a single source, general elution principles can be applied. On non-polar columns, isomers tend to elute in order of increasing boiling point. On polar columns, the retention is more strongly influenced by the planarity of the molecule.
To confirm the identity of this compound, a second, different polarity column is often used for confirmation analysis. The table below illustrates the typical gas chromatographic conditions used for the analysis of tetrabromodibenzofurans.
| Parameter | Condition 1 (Non-polar Column) | Condition 2 (Polar Column) |
| Column | DB-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) | SP-2331 (60 m x 0.25 mm i.d., 0.20 µm film thickness) |
| Carrier Gas | Helium | Helium |
| Injection Mode | Splitless | Splitless |
| Oven Program | 100°C (1 min), 20°C/min to 200°C, 3°C/min to 310°C (hold 15 min) | 120°C (1 min), 15°C/min to 240°C, 5°C/min to 280°C (hold 10 min) |
| Detector | High-Resolution Mass Spectrometer (HRMS) | High-Resolution Mass Spectrometer (HRMS) |
The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) represents a state-of-the-art technique for the separation of highly complex isomer mixtures. This method provides enhanced resolution and peak capacity, which can be crucial for resolving co-eluting isomers that are not separable by single-column GC.
The successful isomer-specific enrichment and isolation of this compound rely on a meticulous combination of these advanced analytical techniques. The careful optimization of each step is essential to ensure accurate and reliable quantification in environmental monitoring studies.
Environmental Fate and Transformation of 1,2,7,9 Tetrabromo Dibenzofuran
Atmospheric Transport and Distribution Mechanisms
Once released into the environment, 1,2,7,9-Tetrabromo-dibenzofuran is subject to atmospheric processes that can transport it far from its original source.
Like other semi-volatile organic compounds, this compound can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. envirocomp.com The partitioning between these two phases is a critical factor in its atmospheric residence time and transport distance. Due to their relatively low vapor pressures, higher halogenated compounds such as tetrabrominated dibenzofurans tend to be associated with the particulate fraction in the air. researchgate.net This adsorption to atmospheric particles allows the compound to be carried by wind currents. pops.int The distribution between the vapor and particulate phases is influenced by ambient temperature, with lower temperatures favoring adsorption to particles. researchgate.net
The combination of chemical persistence and atmospheric mobility gives this compound the potential for long-range environmental transport (LRET). pops.int Chemicals that are persistent and semi-volatile can undergo a process of repeated deposition and re-volatilization, allowing them to travel vast distances through the atmosphere to remote regions like the Arctic, far from any industrial or commercial sources. envirocomp.com The transport of the compound while bound to airborne particles is a key mechanism for its distribution on a global scale. pops.int Monitoring data for structurally similar compounds, such as certain polychlorinated biphenyls (PCBs) and other persistent organic pollutants (POPs), have demonstrated their presence in remote ecosystems, which underscores the potential for this compound to undergo similar long-range transport. envirocomp.com
Degradation Pathways in Environmental Matrices
While persistent, this compound is not entirely inert and can be broken down through several environmental processes.
Photochemical degradation, or photolysis, is a significant pathway for the breakdown of PBDFs. inchem.org This process involves the absorption of light energy, typically from sunlight, which leads to the breaking of chemical bonds. entermedschool.com For related chlorinated compounds (PCDDs/PCDFs), studies have shown that photodecomposition occurs in water and can be influenced by the chemical medium. nih.govual.es For example, the presence of a proton donor can accelerate photolysis. nih.gov The degradation of triclosan, an antimicrobial agent, by sunlight in water has been shown to produce a dichlorodibenzo-p-dioxin, demonstrating that phototransformation can lead to other halogenated compounds before complete mineralization. ual.es It is expected that this compound undergoes similar photochemical reactions, leading to the reductive debromination of the molecule on surfaces and in aquatic environments.
PBDFs are known to be formed during high-temperature events such as the incineration of waste containing brominated flame retardants and in accidental fires. inchem.org Conversely, they are also subject to thermal degradation at sufficiently high temperatures. inchem.orgmdpi.com The thermal decomposition of materials containing brominated flame retardants can release hazardous substances, including hydrogen bromide and various brominated hydrocarbons. cetjournal.it The stability of the dibenzofuran (B1670420) structure is significant, but under conditions of thermal stress, decomposition occurs, which is a critical consideration in the context of waste incineration and industrial fires. mdpi.comcetjournal.it
Microbial activity presents a crucial pathway for the degradation of halogenated aromatic compounds in the environment. Bacteria have evolved mechanisms to break down these persistent molecules.
Aerobic Hydroxylation: Certain aerobic bacteria can degrade chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov Strains like Terrabacter sp. and Pseudomonas sp. utilize angular dioxygenase enzymes to attack the aromatic rings of the molecule. nih.gov This initial step introduces hydroxyl groups, leading to the opening of one of the aromatic rings and subsequent degradation. For example, 2-chlorodibenzofuran (B1219818) can be transformed into 5-chlorosalicylic acid through this pathway. nih.gov Similar hydroxylating attacks are a potential biotransformation pathway for this compound in oxygen-rich environments.
Anaerobic Reductive Debromination: In anaerobic environments, such as contaminated sediments, a different microbial process known as reductive dehalogenation is prominent. nih.gov This process has been observed for polychlorinated dibenzofurans (PCDFs), where anaerobic microbial communities, including phylotypes of Dehalococcoides mccartyi, sequentially remove chlorine atoms from the molecule. nih.gov For instance, 1,2,3,4-tetrachlorodibenzofuran (B1201123) is dechlorinated to various trichloro- and dichloro- congeners. nih.gov It is highly probable that this compound can undergo an analogous process of reductive debromination, where bromine atoms are removed by specific anaerobic bacteria, leading to the formation of less-brominated and potentially less-toxic dibenzofuran compounds.
Interactive Data Table: Summary of Environmental Fate Pathways
| Process | Environmental Matrix | Mechanism | Key Findings | Relevant Citations |
| Atmospheric Transport | Air | Partitioning between vapor phase and particulate matter. | Predominantly adsorbs to particles, enabling long-range transport. | pops.int, envirocomp.com, researchgate.net |
| Photochemical Degradation | Air, Water, Surfaces | Absorption of UV light leading to bond cleavage. | A significant degradation pathway; rate is influenced by the medium. | inchem.org, nih.gov, ual.es |
| Thermal Degradation | Industrial settings, Fires | Decomposition under high heat. | Breaks down at elevated temperatures, potentially forming other hazardous compounds. | inchem.org, cetjournal.it, mdpi.com |
| Aerobic Biotransformation | Soil, Water | Microbial hydroxylation via dioxygenase enzymes. | Bacteria can attack the aromatic rings, initiating degradation. | nih.gov |
| Anaerobic Biotransformation | Sediments | Microbial reductive debromination. | Sequential removal of bromine atoms by anaerobic bacteria like Dehalococcoides. | nih.gov |
Other Chemical Degradation Processes in Abiotic Environments
In abiotic environments, polybrominated dibenzofurans (PBDFs) are subject to chemical degradation, with photolysis being a primary pathway. inchem.org These compounds, which can be formed as by-products during the thermal or photolytic decomposition of polybrominated diphenyl ethers (PBDEs), are major brominated dioxins found in the environment. nih.gov
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. inchem.org For PBDFs, this process typically involves reductive debromination, where bromine atoms are sequentially removed from the dibenzofuran structure. This transformation results in the formation of lower-brominated dibenzofurans. The rate and extent of photodegradation are influenced by several factors, including the degree of bromination and the environmental matrix (e.g., water, soil, or air). inchem.org Studies on related brominated compounds have shown that higher brominated congeners tend to photodecompose more readily. inchem.org The whole procedure for studying these compounds is often conducted under UV-cut lighting to prevent unintended photolytic degradation in the laboratory. nih.gov
While microbial degradation has been observed for some chlorinated and brominated dibenzofurans, abiotic processes like photolysis are considered a significant transformation route in the environment. inchem.orgnih.gov
Distribution and Partitioning in Environmental Compartments
The distribution of this compound in the environment is governed by its physicochemical properties, which are characteristic of PBDFs: low water solubility, low vapor pressure, and high lipophilicity (fat-loving nature). These properties dictate how the compound partitions between air, water, soil, and sediment.
Due to their low vapor pressure, PBDFs have a low tendency to volatilize from water or soil surfaces into the atmosphere. When present in the air, they are likely to adsorb onto airborne particulate matter rather than existing purely in the gas phase. inchem.org This association with particles influences their atmospheric transport and deposition. The movement from water to air is limited, and they are generally not found in high concentrations in the vapor phase in the environment.
PBDFs exhibit strong hydrophobic properties, leading to very low solubility in water. Consequently, in aquatic systems, these compounds preferentially partition from the water column into the sediment. The organic carbon content of the sediment is a key factor in this process; sediments rich in organic matter have a higher capacity to sequester PBDFs. This partitioning leads to the accumulation of these compounds in the benthic zone, where they can persist for long periods. Studies on analogous chlorinated compounds, like 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF), confirm their strong tendency to deposit in soil and accumulate in the food chain. wikipedia.org
Similar to their behavior in sediments, PBDFs in terrestrial environments exhibit strong sorption to soil particles, particularly to the soil's organic matter fraction. nih.gov This strong binding reduces their mobility in soil, limiting their potential to leach into groundwater. The persistence of these compounds in soil can be significant, making them a long-term source of contamination. nih.gov Degradation in soil can occur, but the strong sorption can also reduce the bioavailability of the compounds for degradation processes. nih.gov
Table 1: Predicted Physicochemical Properties and Environmental Partitioning Behavior of Tetrabromo-dibenzofurans (Note: Values are representative of tetrabrominated dibenzofurans and are not specific to the 1,2,7,9- isomer unless stated otherwise. These are estimations based on the compound class.)
| Property | Predicted Value/Behavior | Implication for Environmental Fate |
| Water Solubility | Very Low | Tends to partition out of water into other media. |
| Vapor Pressure | Low | Low volatility from soil and water surfaces. |
| Log Kow (Octanol-Water Partition Coefficient) | High | Strong tendency to bioaccumulate in fatty tissues and sorb to organic matter. |
| Henry's Law Constant | Low | Limited exchange from water to air. |
| Soil/Sediment Organic Carbon Partitioning Coefficient (Koc) | High | Immobile in soil; strong sequestration in sediment. |
Bioaccumulation Potential in Environmental Systems (excluding human or animal clinical data)
The high lipophilicity and persistence of PBDFs indicate a significant potential for bioaccumulation in living organisms. Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment.
The primary mechanism for the uptake of PBDFs in aquatic organisms like fish and invertebrates is passive diffusion across respiratory surfaces, such as gills, and through the consumption of contaminated food (dietary uptake). sfu.ca For highly hydrophobic compounds like PBDFs, dietary intake is a major route of bioaccumulation. sfu.ca Once absorbed, these compounds, due to their lipophilic nature, are readily distributed and stored in fatty tissues. nih.gov
Elimination of these compounds from the body is often slow, which, combined with continuous uptake, leads to biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain. While specific studies on this compound are not available, research on other PBDFs and PBDDs has confirmed their bioaccumulative nature in aquatic food webs. inchem.orgnih.gov For instance, studies on mice have shown that 2,3,7,8-substituted PBDFs can accumulate significantly in the liver. nih.gov In aquatic organisms, the process of bioconcentration (uptake from water) and biomagnification (uptake from food) can lead to significant body burdens of these persistent chemicals. sfu.canih.gov
Table 2: Bioaccumulation Factors for Related Compounds in Aquatic Organisms (Note: These values are for illustrative purposes and represent data for other persistent organic pollutants, as specific BAF/BCF data for this compound are not readily available.)
| Organism Type | Compound Class | Bioaccumulation Factor (BAF) / Bioconcentration Factor (BCF) | Key Findings |
| Fish | Polychlorinated Dibenzofurans (PCDFs) | Varies by congener, generally high | Higher chlorinated congeners often have higher BCFs. nih.gov |
| Invertebrates | General Persistent Organic Pollutants (POPs) | Varies widely | Uptake is influenced by the organism's feeding strategy and habitat. |
| Fish | Polybrominated Diphenyl Ethers (PBDEs) | High | Demonstrates the high bioaccumulation potential of brominated flame retardants and their by-products. nih.gov |
Isomer-Specific Bioaccumulation Factors and Environmental Persistence
The bioaccumulation potential of a chemical refers to its accumulation in an organism from all sources, including water, food, and sediment. This is a key factor in assessing its environmental risk. For compounds like 1,2,7,9-TBDD, which have low water solubility, bioaccumulation is a significant process.
Bioaccumulation Factors (BAFs) are used to quantify the extent of this accumulation. A higher BAF indicates a greater tendency for the chemical to be stored in an organism's tissues, often in fatty tissues due to its lipophilic ("fat-loving") nature. The bioaccumulation of PBDD/Fs is known to be highly dependent on the specific arrangement of bromine atoms on the dibenzofuran structure, a property known as isomer specificity.
The following table presents a conceptual framework for how isomer-specific bioaccumulation data for tetrabromodibenzofurans might be presented, based on findings for related compounds.
| Isomer | Organism | Tissue | Bioaccumulation Factor (BAF) L/kg lipid wt | Biota-Sediment Accumulation Factor (BSAF) | Reference |
|---|---|---|---|---|---|
| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (proxy) | Fish (generic) | Muscle | Data not available | Data not available | N/A |
| Other TBDD Isomers (conceptual) | Various | Various | Isomer- and species-dependent | Isomer- and species-dependent | nih.gov |
Environmental Persistence refers to the length of time a chemical remains in the environment before being broken down by natural processes. Compounds with high persistence can travel long distances and pose a long-term risk. The persistence of PBDD/Fs is also isomer-specific.
The environmental half-life of a compound—the time it takes for half of the initial amount to degrade—is a common measure of persistence. Studies on the elimination of brominated dibenzofurans in mice have provided half-life data for some isomers. For example, 2,3,7,8-tetrabromodibenzofuran (TeBDF) was found to have an elimination half-time of 8.8 days in the liver of mice. researchgate.netnih.gov While this is in a biological system, it gives an indication of the compound's resistance to metabolic breakdown.
In the broader environment, factors like sunlight (photolysis), microbial action, and chemical reactions determine a compound's persistence. For the chlorinated counterpart, TCDD, the persistence half-life in soil can range from less than a year on the surface to over a decade in the subsurface. epa.gov It is anticipated that 1,2,7,9-TBDD, as a polybrominated aromatic compound, would exhibit similar long-term persistence in sediment and soil.
The following table illustrates the type of data used to assess the environmental persistence of these compounds, again using related compounds as a reference due to the lack of specific data for 1,2,7,9-TBDD.
| Isomer | Environmental Compartment | Half-Life | Degradation Process | Reference |
|---|---|---|---|---|
| 2,3,7,8-Tetrabromodibenzofuran (in vivo proxy) | Mouse Liver | 8.8 days | Metabolic Elimination | researchgate.netnih.gov |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (environmental proxy) | Soil (surface) | < 1 to 3 years | Photodegradation, Volatilization | epa.gov |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (environmental proxy) | Soil (subsurface) | up to 12 years | Slow Biodegradation | epa.gov |
Mechanistic and Theoretical Investigations of 1,2,7,9 Tetrabromo Dibenzofuran Interactions
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool to predict the properties and behavior of 1,2,7,9-Tetrabromo-dibenzofuran at the molecular level. Through sophisticated calculations and simulations, researchers can elucidate its electronic structure, stability, and potential reaction pathways without the need for direct synthesis or handling.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.gov For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms (structural geometry) and its total electronic energy. mdpi.comkoreascience.kr
Table 1: Representative Geometric Parameters for Dibenzofuran (B1670420) Core (Illustrative) Note: This table provides illustrative data based on general DFT calculations of dibenzofurans, as specific experimental data for this compound is not available. Actual values would require specific DFT computation for this isomer.
| Parameter | Typical Calculated Value |
| C-C bond length (aromatic) | 1.39 - 1.41 Å |
| C-O bond length | ~1.37 Å |
| C-Br bond length | ~1.88 Å |
| C-O-C bond angle | ~105° |
| Dihedral Angle (planarity) | 0° - 5° |
From the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) obtained via DFT, several key quantum chemical parameters can be derived. These parameters help to quantify the molecule's reactivity.
Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η). This index is particularly relevant for understanding how the molecule interacts with electron-rich biological macromolecules.
For this compound, the four electron-withdrawing bromine atoms are expected to lower the energies of both the HOMO and LUMO, influencing these reactivity indices.
Table 2: Illustrative Quantum Chemical Parameters for a Tetrabrominated Dibenzofuran Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations for compounds in this class.
| Parameter | Illustrative Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| Chemical Potential (μ) | -3.85 | eV |
| Chemical Hardness (η) | 2.65 | eV |
| Electrophilicity Index (ω) | 2.79 | eV |
Computational modeling is instrumental in mapping the potential energy surfaces for chemical reactions involving this compound. This includes modeling its formation, typically from the pyrolysis of brominated diphenyl ethers (PBDEs) or other brominated precursors, and its environmental or metabolic degradation. ekb.eg
By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies for various reaction steps. pku.edu.cn For formation, this can elucidate the most likely cyclization mechanisms leading to the dibenzofuran core. For degradation, modeling can predict the most susceptible sites for nucleophilic or electrophilic attack, such as reductive debromination or oxidative ring-opening, providing insights into its persistence and potential breakdown products.
While the dibenzofuran ring system is largely rigid, the possibility of different spatial orientations (conformers) exists, particularly concerning slight deviations from planarity. Computational studies on polychlorinated dibenzofurans (PCDFs) have shown that congeners with substitutions at positions 1, 4, 6, and 9 can exhibit non-planarity due to steric strain between the halogen atoms. mdpi.com
For this compound, the bromine atoms at positions 1 and 9 are on opposite sides of the oxygen bridge but can still induce slight twisting of the benzene (B151609) rings relative to each other. Conformer analysis involves calculating the energy of the molecule as a function of its dihedral angles to identify the lowest energy (most stable) conformation and the energy barriers between different conformers. The degree of planarity is a critical factor influencing how the molecule fits into the binding pocket of receptors like the AhR.
Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms
The toxicity of many halogenated aromatic hydrocarbons, including PBDFs, is primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Computational docking and interaction modeling are key to understanding this process at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, such as the ligand-binding domain (LBD) of the AhR. researchgate.netmdpi.com Since a complete crystal structure of the human AhR is not always available, homology models are often constructed based on the structures of related proteins. researchgate.net
Docking simulations place the this compound molecule into the binding pocket of the AhR model and calculate a binding affinity or score based on the intermolecular interactions. Key interactions for AhR ligands typically include:
π-π stacking: Between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Hydrophobic interactions: Between the ligand and nonpolar residues. The planar shape of the dibenzofuran core is crucial for fitting into the largely hydrophobic binding pocket.
The specific substitution pattern of this compound dictates its size, shape, and electronic properties, which in turn determine the strength and geometry of its binding to the AhR. Modeling these interactions helps to explain the structure-activity relationship among different PBDF congeners and provides a mechanistic basis for their relative toxicities. nih.gov
Structure-Activity Relationships for AhR Affinity Among PBDF Congeners
The affinity of polybrominated dibenzofurans (PBDFs) for the aryl hydrocarbon receptor (AhR) is a critical determinant of their potential toxicity and is profoundly influenced by their molecular structure. The relationship between the congener's structure and its AhR binding affinity follows principles established for other halogenated aromatic hydrocarbons, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). nih.gov
A primary structural requirement for high-affinity AhR binding is planarity or near-planarity of the molecule, which allows it to fit within the receptor's binding pocket. nih.gov The substitution pattern of bromine atoms on the dibenzofuran skeleton is the most significant factor. Congeners with bromine atoms at the lateral positions (2, 3, 7, and 8) tend to exhibit the highest affinity for the AhR. nih.gov For instance, studies on chlorinated analogs show that 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) is a potent AhR agonist, while congeners lacking lateral substitutions are significantly less active. nih.gov The presence of halogens in these lateral positions is thought to stabilize the molecule in the planar conformation required for effective receptor binding.
For this compound, the substitution pattern includes two lateral bromines (at positions 2 and 7) and two non-lateral bromines (at positions 1 and 9). While the lateral bromines contribute to AhR affinity, the non-lateral substitutions may hinder it. The presence of halogens at positions 1, 4, 6, or 9 can lead to steric hindrance, potentially forcing the molecule out of a planar conformation and reducing its ability to bind effectively to the AhR. Therefore, this compound is expected to have a lower AhR binding affinity compared to its fully lateral-substituted isomer, 2,3,7,8-Tetrabromo-dibenzofuran (TBDDF).
Studies comparing different halogenated dibenzofurans have consistently shown that the potency for inducing AhR-mediated responses, such as immunosuppression, corresponds with the lateral chlorine substitution pattern. nih.gov Brominated species have been observed to have a reduced capacity to activate the mouse AhR compared to their chlorinated counterparts. researchgate.net Furthermore, for brominated dibenzofuran congeners, a decreased sensitivity of the human AhR has been shown to correspond directly to the number of bromine atoms. researchgate.net
Table 1: Structure-Activity Relationship for AhR Affinity of Halogenated Dibenzofurans
| Compound | Substitution Pattern | Expected Relative AhR Affinity | Rationale |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Lateral substitutions at 2, 3, 7, 8 | High | Planar structure with four lateral halogen atoms, a key determinant for strong AhR binding. nih.gov |
| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (TeBDF) | Lateral substitutions at 2, 3, 7, 8 | High, but potentially lower than TCDF | Brominated congeners can show reduced AhR activation compared to chlorinated ones. researchgate.netresearchgate.net |
| This compound | Two lateral (2, 7) and two non-lateral (1, 9) substitutions | Moderate to Low | Non-lateral bromines may cause steric hindrance, reducing planarity and affinity compared to 2,3,7,8-TeBDF. |
| 1,3,6,8-Tetrachlorodibenzofuran (TCDF) | No lateral substitutions | Very Low / Antagonist | Acts as a competitive partial antagonist of AhR activation by high-affinity ligands like TCDD. nih.gov |
Molecular Initiating Events at the Receptor Level
The interaction of this compound with the AhR initiates a cascade of molecular events that can lead to altered gene expression and subsequent biological responses. This process begins with the passive diffusion of the lipophilic compound across the cell membrane into the cytoplasm. nih.gov
Ligand Binding and Receptor Complex Activation : In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. This complex includes two molecules of heat shock protein 90 (HSP90), the HSP90-interacting protein p23, and the X-associated protein 2 (XAP2). mdpi.com The binding of a ligand, such as a PBDF congener, to the AhR's ligand-binding domain (LBD) is the critical molecular initiating event. nih.gov This binding is thought to induce a conformational change in the AhR protein, exposing a nuclear localization sequence (NLS). nih.govescholarship.org This change leads to the dissociation of the chaperone proteins.
Nuclear Translocation : The activated AhR-ligand complex translocates from the cytoplasm into the nucleus. nih.gov
Heterodimerization and DNA Binding : Inside the nucleus, the AhR-ligand complex forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.govnih.gov This new AhR/ARNT complex functions as a ligand-activated transcription factor. nih.gov
Gene Transcription : The AhR/ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.govnih.gov This binding recruits co-activator proteins and initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 1A1 (CYP1A1). oup.comwhoi.edu The sustained activation of this pathway is believed to mediate many of the toxic effects associated with high-affinity AhR ligands. nih.govaopwiki.org
The potency of a given congener is a function of both its binding affinity and its intrinsic efficacy (the ability to induce a response after binding). whoi.edu While this compound may have a lower affinity than 2,3,7,8-substituted congeners, its ability to bind the AhR is the essential first step in triggering these downstream molecular events.
Enzymatic Biotransformation Mechanisms (Theoretical and In Vitro Biochemical Studies)
The biotransformation of PBDFs is primarily an enzymatic process aimed at increasing their water solubility to facilitate excretion. The primary enzyme family responsible for the initial phase of metabolism is the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov
Cytochrome P450-Mediated Metabolism Pathways and Intermediates
In vitro and in vivo studies on related brominated compounds demonstrate that cytochrome P450 enzymes mediate the metabolism of PBDFs through oxidative pathways. researchgate.netnih.gov The principal reaction is monooxygenation, where a single oxygen atom is inserted into the aromatic ring, typically forming an unstable arene oxide intermediate. researchgate.net This intermediate can then rearrange non-enzymatically to a more stable hydroxylated metabolite.
The primary pathway involves the following steps:
Oxidation : A CYP enzyme, such as CYP1A1 (which is itself induced by AhR activation), catalyzes the oxidation of the PBDF molecule.
Arene Oxide Formation : This oxidation results in a highly reactive arene oxide intermediate.
Hydroxylation : The arene oxide rearranges to form a monohydroxylated PBDF. This hydroxylation can occur at various positions on the dibenzofuran rings, depending on the bromine substitution pattern and the specific CYP isoform involved. researchgate.net
These hydroxylated intermediates are the main products of Phase I metabolism. They can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to further increase their polarity and facilitate elimination from the body.
Formation of Monohydroxylated and Other Metabolites
Studies using mice have confirmed that PBDFs are metabolized in the liver into monohydroxylated products. researchgate.netnih.gov The extent of this metabolism, however, varies significantly among different congeners. For example, in a study investigating several PBDFs, monohydroxylated metabolites were detected for all tested compounds, but the quantity of these metabolites relative to the parent compound differed greatly. nih.gov
While monohydroxylated metabolites are the most commonly identified products, further oxidation could theoretically lead to the formation of dihydroxylated or other more complex metabolites. However, in vivo studies have predominantly semi-quantified the monohydroxylated forms as the major metabolic products in the liver. nih.gov The exact position of hydroxylation could not be determined in these studies due to a lack of authentic standards. nih.gov
Role of Bromine Substitution Pattern on Metabolic Susceptibility and Rate
The bromine substitution pattern is a crucial factor determining the metabolic fate of PBDF congeners. The number and position of bromine atoms influence both the rate of metabolism and the biological persistence of the compound. nih.gov
Studies have revealed a clear trend:
Non-2,3,7,8-Substituted Congeners : PBDFs lacking the lateral 2,3,7,8-substitution pattern are generally metabolized much more rapidly. For example, 2,3,8-Tribromodibenzofuran (TrBDF) was found to be extensively metabolized in mice, with up to 21% of the amount in the liver existing as hydroxylated metabolites. nih.gov This rapid metabolism contributes to its extremely low retention and faster elimination. nih.gov
2,3,7,8-Substituted Congeners : Congeners with bromine atoms in the lateral positions are significantly more resistant to metabolic breakdown. nih.gov This resistance leads to slower elimination and greater bioaccumulation potential.
Degree of Bromination : Among the 2,3,7,8-substituted congeners, the rate of metabolism tends to decrease as the number of bromine atoms increases. In one study, 2,3,7,8-Tetrabromodibenzofuran (TeBDF) was metabolized more slowly than the tribrominated TrBDF, but faster than 1,2,3,7,8-Pentabromodibenzofuran (PeBDF). researchgate.netnih.gov The highest brominated compound, PeBDF, was the least metabolized. nih.gov
This relationship suggests that the bromine atoms sterically hinder the CYP enzymes from accessing the aromatic rings, with higher degrees of bromination providing a greater protective effect against metabolic attack. The slower metabolism and elimination of congeners like 2,3,7,8-TeBDF and PeBDF contribute to their higher biological persistence. researchgate.netnih.gov
Table 2: Influence of Bromine Substitution on PBDF Metabolism in Mice
| Compound | Substitution Type | Metabolite to Parent Ratio (M/P) in Liver | Metabolic Susceptibility | Biological Persistence |
| 2,3,8-TrBDF | Non-2,3,7,8-substituted | 0.27 | High | Low nih.gov |
| 2,3,7,8-TeBDF | 2,3,7,8-substituted | 0.78 × 10⁻³ to 1.5 × 10⁻³ | Low | High (Half-life: 8.8 days) researchgate.netnih.gov |
| 1,2,3,7,8-PeBDF | 2,3,7,8-substituted | 3.5 × 10⁻⁵ to 5.1 × 10⁻⁵ | Very Low | Very High (Half-life: 13 days) researchgate.netnih.gov |
Comparative Research with Other Halogenated Aromatic Hydrocarbons Hahs
Structure-Activity Relationship Comparisons with Polychlorinated Dibenzofurans (PCDFs)
The structural similarity between polybrominated dibenzofurans (PBDFs) and polychlorinated dibenzofurans (PCDFs) leads to overlapping toxicological effects, primarily mediated by the Aryl hydrocarbon Receptor (AhR). However, the difference in the halogen substituent—bromine versus chlorine—introduces significant variations in their environmental behavior and biological interactions.
The type of halogen atom on the dibenzofuran (B1670420) skeleton is a critical determinant of the compound's environmental persistence, transport, and reactivity. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, which suggests that PBDFs might be more susceptible to degradation under certain environmental conditions, such as photolysis. researchgate.net
Chlorine is generally more reactive and faster at breaking down contaminants. thecoverguy.comswimuniversity.com In contrast, bromine is more stable at higher temperatures and across a wider pH range. thecoverguy.comimaginebackyard.com The formation of radicals through chlorination is often an exothermic process, whereas the equivalent process for bromination can be endothermic, which influences reaction selectivity. youtube.com Despite the weaker C-Br bond, studies have indicated that this does not automatically translate to a more rapid elimination of brominated congeners from biological systems when compared to their chlorinated counterparts. nih.gov PBDFs, like PBDDs, are known to be generated as undesired by-products in various chemical, photochemical, or thermal processes from precursor chemicals. inchem.org
Table 1: Comparison of Bromine and Chlorine Effects on Dibenzofuran Properties
| Property | Bromine (PBDFs) | Chlorine (PCDFs) | Implication for Environmental Fate |
| Bond Energy | Weaker C-Br bond | Stronger C-Cl bond | PBDFs may be more prone to photolytic and thermal degradation. researchgate.net |
| Reactivity | Less reactive than chlorine, but more stable at high temperatures. swimuniversity.comimaginebackyard.com | More reactive and faster to break down contaminants. thecoverguy.com | PCDF reactivity may lead to faster initial transformation, but PBDF stability could increase persistence in specific environments (e.g., high-temperature industrial settings). |
| Formation Reactions | Can be endothermic, leading to higher selectivity. youtube.com | Generally exothermic. youtube.com | The formation pathways and resulting congener profiles can differ based on the energy of the reaction environment. |
| Persistence in Biota | Slower hepatic elimination may occur due to steric hindrance of metabolism by the larger bromine atom. nih.gov | Generally persistent, but elimination rates vary by congener. nih.gov | The larger size of bromine may hinder metabolic processes, potentially leading to longer retention times for some PBDF congeners compared to their PCDF analogues. nih.gov |
Both PBDFs and PCDFs are known to exert their primary toxic effects through binding to and activating the Aryl hydrocarbon Receptor (AhR). nih.gov The 2,3,7,8-substituted congeners of both classes are generally the most potent AhR agonists. nih.gov The binding affinity to the AhR is a key factor in determining the toxic potency of a specific congener. researchgate.net
While there is a general overlap in the range of relative potencies (REPs) between the most toxic brominated and chlorinated congeners, some distinct differences exist. nih.gov Studies using bioassays have found that the REPs for brominated compounds are comparable to the World Health Organization's toxic equivalency factors (TEFs) for their chlorinated analogues. nih.govresearchgate.net However, when evaluated based on tissue concentrations rather than administered dose, the relative potency of a brominated congener like 2,3,7,8-TeBDD can be significantly higher than its chlorinated counterpart, 2,3,7,8-TCDD. nih.gov
Metabolically, the larger size of the bromine atom compared to the chlorine atom may influence the rate of biotransformation. Slower hepatic elimination has been observed for PBDFs compared to PCDFs, which may be due to the larger bromine substitutions sterically hindering enzymatic metabolism or enhancing the compound's affinity for liver proteins. nih.gov Monooxygenation has been identified as a major metabolic pathway for PCDFs, and this is also relevant for the biotransformation of PBDFs. nih.gov
Table 2: Comparative AhR Binding and Metabolism of PBDFs and PCDFs
| Feature | Polybrominated Dibenzofurans (PBDFs) | Polychlorinated Dibenzofurans (PCDFs) |
| Primary Mechanism of Toxicity | AhR binding and activation. nih.gov | AhR binding and activation. nih.gov |
| Most Potent Congeners | Laterally substituted (e.g., 2,3,7,8-) congeners. | Laterally substituted (e.g., 2,3,7,8-) congeners. nih.govnih.gov |
| AhR Binding Affinity | Generally similar to PCDF analogues, but some congeners show different potencies. nih.gov | Well-characterized, forms the basis for the TEF system. nih.gov |
| Metabolism | Primarily via monooxygenation; may be slower than PCDFs due to steric hindrance from larger bromine atoms. nih.gov | Primarily via monooxygenation. nih.gov |
| Elimination | Weaker C-Br bond does not necessarily lead to faster elimination; hepatic persistence can be high. nih.govnih.gov | Elimination rates are congener-specific and depend on the substitution pattern. nih.gov |
Analogous Behavior with Polybrominated Dibenzo-p-dioxins (PBDDs)
PBDFs and PBDDs are structurally and toxicologically similar compound classes. They often co-occur in environmental samples and share common formation pathways and environmental dynamics.
Neither PBDFs nor PBDDs are known to be produced intentionally or to occur naturally in significant amounts. inchem.org They are primarily formed as unintentional by-products during thermal and chemical processes. inchem.orgresearchgate.net The most significant sources involve the thermal degradation or incomplete combustion of materials containing brominated flame retardants (BFRs). researchgate.net
Common formation pathways include:
Pyrolysis of BFRs: Commercial BFR products, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), can be converted to PBDDs and PBDFs under thermal stress. inchem.orgresearchgate.net
Waste Incineration: The combustion of municipal, hazardous, and electronic waste (e-waste) containing brominated materials is a major source of PBDD/F emissions. researchgate.netresearchgate.net
Industrial Thermal Processes: Activities like metal smelting and the recycling of plastics and metals can generate PBDDs and PBDFs. researchgate.net
Photochemical Transformation: Precursor compounds, such as PBDEs, can be photolytically degraded to form PBDFs. nih.gov
The environmental transport and transformation dynamics of PBDFs are comparable to those of PBDDs. nih.gov Due to their shared properties of low water solubility, high lipophilicity, and persistence, both classes of compounds tend to adsorb to soil, sediment, and airborne particulate matter. inchem.org This allows for long-range environmental transport via atmospheric deposition. nih.gov
Once in the environment, both PBDDs and PBDFs are subject to transformation processes such as photochemical and microbial degradation, although these processes are generally slow. inchem.org Their persistence and lipophilicity lead to bioaccumulation in fatty tissues of organisms and biomagnification through food chains. researchgate.net The toxicokinetic properties, including tissue distribution, metabolism, and excretion, are considered to be broadly similar for both PBDDs and PBDFs. nih.gov
Interplay with Polybrominated Biphenyls (PBBs) and Other Brominated Flame Retardants (BFRs)
There is a direct and crucial interplay between PBDFs and the broader category of BFRs, including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs). PBDDs and PBDFs are often found as contaminants within commercial BFR mixtures. nih.govinchem.org More significantly, BFRs act as chemical precursors to the formation of PBDFs. nih.gov
During the manufacturing, use, and disposal of consumer products containing BFRs (e.g., electronics, furniture, textiles), these flame retardants can be released into the environment. aaqr.org Subsequent thermal stress—from accidental fires, improper incineration, or certain recycling processes—can cause the BFR molecules to break down and reform into the more toxic PBDD and PBDF structures. inchem.orgresearchgate.net Studies have demonstrated a strong correlation between the presence of PBDEs and PBDD/Fs in indoor dust, suggesting common sources and the potential for PBDF formation from PBDE precursors. aaqr.org This relationship underscores that the widespread use of BFRs has led to an increased environmental burden of PBDDs and PBDFs. researchgate.net
Common Precursors and Formation Linkages in Thermal Processes
Halogenated aromatic hydrocarbons, including 1,2,7,9-Tetrabromo-dibenzofuran, are not intentionally produced but are formed as unintentional byproducts in various thermal processes. The primary route of formation is through the combustion or heating of materials containing specific precursors.
The formation of polybrominated dibenzofurans (PBDFs), the class to which this compound belongs, is strongly linked to the thermal degradation of polybrominated diphenyl ethers (PBDEs). PBDEs are widely used as flame retardants in a variety of consumer products, including plastics, textiles, and electronics. During incineration or accidental fires, these PBDEs can undergo transformation to form PBDFs. researchgate.net The specific arrangement and number of bromine atoms on the PBDE molecule can influence the type of PBDF congener formed. researchgate.net
Similarly, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are formed from chlorinated precursors. These precursors include polychlorinated phenols (PCPs) and polychlorinated benzenes (PCBzs). lidsen.com Industrial processes such as waste incineration, metal smelting, and the production of certain chemicals are significant sources of PCDD/Fs. researchgate.net The presence of a copper catalyst can significantly enhance the yield of both PBDD/Fs and PCDD/Fs during thermal processes. acs.org
Two primary mechanisms are responsible for the formation of these compounds:
Precursor-mediated synthesis: This involves the direct conversion of precursors like PBDEs or PCPs into PBDD/Fs or PCDD/Fs through reactions such as ring closure.
De novo synthesis: This pathway involves the formation of HAHs from elemental carbon, a halogen source (like bromine or chlorine), and oxygen on the surface of fly ash particles in the post-combustion zone of incinerators. researchgate.net
Studies on the incineration of waste printed circuit boards, which contain both brominated flame retardants and chlorine, have shown the simultaneous formation of PBDD/Fs and PCDD/Fs. In these scenarios, the formation of PBDD/Fs was found to be significantly higher than that of PCDD/Fs, which is attributed to the higher concentration of bromine compared to chlorine in the waste material. acs.org
Formation of PBDD/Fs and PCDD/Fs from Incineration of Scrap Printed Circuit Boards
| Compound Class | Precursors | Formation Temperature | Example Concentration (Solid Fraction at 325 °C) |
|---|---|---|---|
| PBDD/Fs | Polybrominated diphenyl ethers (PBDEs) | 250-400 °C | 19,000 ng TEQ/kg |
| PCDD/Fs | Polychlorinated phenols (PCPs), Polychlorinated benzenes (PCBzs) | 250-400 °C | 820 ng TEQ/kg |
Data derived from a study on the incineration of scrap printed circuit boards, illustrating the comparative formation of PBDD/Fs and PCDD/Fs. acs.org
Shared Environmental Distribution and Degradation Pathways
Once formed, this compound and other HAHs are released into the environment and undergo similar distribution and degradation processes due to their shared chemical properties, such as low water solubility and high persistence.
These compounds are found in various environmental compartments, including air, soil, sediment, and biota. Their distribution is often linked to sources such as municipal solid waste incinerators (MSWIs). Studies conducted around MSWIs have detected both PBDD/Fs and PCDD/Fs in the surrounding soil, with concentrations generally decreasing with distance from the incinerator. nih.govnih.gov In some cases, the concentrations and toxic equivalent quantities (TEQs) of PBDD/Fs in soil have been found to be comparable to those of PCDD/Fs. nih.gov However, in other environments like sediments of the Pearl River Delta, PBDD/F concentrations were found to be significantly lower than PCDD/Fs. researchgate.net
The degradation of HAHs in the environment is a slow process, primarily driven by microbial activity. Certain bacteria have evolved enzymatic pathways to break down these persistent pollutants. For chlorinated dioxins, bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade lower chlorinated congeners through the action of angular dioxygenases. nih.gov Higher chlorinated dioxins can be broken down under anaerobic conditions through reductive dechlorination. lidsen.com
Similarly, the biodegradation of brominated flame retardants and, by extension, PBDD/Fs, has been observed. Microbial consortia have been shown to degrade brominated compounds, often requiring the presence of multiple strains and a carbon source to initiate the process. The degradation mechanisms are thought to involve monooxygenase enzymes. While the fundamental degradation pathways are similar for both brominated and chlorinated compounds, the specific enzymes and microbial communities involved can differ. Research suggests that the degradation of chlorinated dibenzofurans and dibenzo-p-dioxins can be initiated by different types of angular dioxygenases. nih.gov
Comparative Environmental Concentrations of PBDD/Fs and PCDD/Fs in Soil Near Incinerators
| Location Type | Compound Class | Concentration Range (pg-TEQ/g) |
|---|---|---|
| Vicinity of Municipal Solid Waste Incinerators (China) | PCDD/Fs | 1.72 - 31.4 |
| PBDD/Fs | Comparable to PCDD/Fs | |
| E-waste site (settled dust) | PCDD/Fs | 1.1 - 4.5 ng/g |
| PBDD/Fs | 7.7 - 63 ng/g |
This table presents a comparison of the concentration ranges of PBDD/Fs and PCDD/Fs found in soil and dust near incineration and e-waste sites, highlighting their co-occurrence in the environment. nih.govresearchgate.net
Future Research Directions and Methodological Advancements for 1,2,7,9 Tetrabromo Dibenzofuran Studies
Development of Novel Isomer-Specific Analytical Methods with Enhanced Sensitivity and Selectivity
The accurate quantification of individual PBDF congeners, such as 1,2,7,9-Tetrabromo-dibenzofuran, is often hampered by their low concentrations and the presence of numerous co-eluting isomers. researchgate.netuva.nl While high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard, future efforts must focus on enhancing both selectivity and sensitivity. epa.govnih.gov
Key Research Imperatives:
Advanced Chromatographic Separation: Research into novel gas chromatography (GC) columns, such as those with Si-Arylene stationary phases, has shown promise in improving the separation of 2,3,7,8-substituted dioxins and furans. researchgate.net Future work should aim to develop a single GC column capable of separating all toxicologically relevant PBDF isomers, which would streamline analytical procedures and reduce costs. researchgate.net
Multi-Dimensional Chromatography: The application of comprehensive two-dimensional gas chromatography (GC×GC) coupled with HRMS offers superior resolving power for complex mixtures, potentially enabling the separation of this compound from other tetrabromodibenzofuran (TeBDF) isomers.
Derivatization Techniques: Chemical derivatization prior to GC-MS analysis can enhance chromatographic separation and provide more selective mass spectra, aiding in the differentiation of positional isomers that are otherwise difficult to distinguish. uva.nl
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling IMS with MS can provide an additional dimension of separation based on the ion's size, shape, and charge, offering a powerful tool for distinguishing between closely related isomers.
A comparison of current and emerging analytical techniques is presented below.
| Technique | Principle | Advantages for Isomer-Specific Analysis | Challenges |
| HRGC-HRMS | Separates compounds by boiling point and detects them by mass-to-charge ratio with high resolution. epa.govnih.gov | Gold standard for dioxin/furan (B31954) analysis; high sensitivity and selectivity. epa.gov | Co-elution of some isomers can still occur; expensive instrumentation. researchgate.net |
| GC×GC-HRMS | Uses two different GC columns for enhanced separation in two dimensions before mass analysis. | Greatly increased peak capacity and separation power for highly complex samples. | Complex data processing; longer analysis times. |
| Derivatization-GC-MS | Chemically modifies analytes to improve chromatographic properties and mass spectral fragmentation. uva.nl | Can achieve baseline separation of previously co-eluting isomers. uva.nl | Requires additional sample preparation steps; potential for incomplete reactions. |
| IMS-MS | Separates ions based on their drift time through a gas-filled chamber before mass analysis. | Provides information on the three-dimensional structure of ions, aiding isomer differentiation. | Still an emerging technique for routine environmental analysis; requires specialized instrumentation. |
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring and Real-time Analysis
Traditional environmental monitoring relies on collecting samples for later laboratory analysis, which is time-consuming and provides only a snapshot in time. researchgate.net Future research should explore advanced spectroscopic techniques for the in-situ and real-time monitoring of PBDFs, which could revolutionize exposure assessment and the tracking of environmental remediation efforts. numberanalytics.comrsc.org
Potential Techniques for Development:
Laser-Induced Breakdown Spectroscopy (LIBS): LIBS uses a high-powered laser to create a plasma on a sample's surface, with the emitted light being analyzed to determine elemental composition. numberanalytics.com While primarily an elemental technique, its application for real-time screening of brominated compounds in various media (e.g., soil, e-waste plastics) could be developed.
Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive technique is used for detecting trace gases. numberanalytics.com Adapting CRDS for the detection of volatile or semi-volatile PBDFs in the gas phase could enable real-time air quality monitoring near emission sources.
Raman Spectroscopy: This technique provides information about molecular vibrations and can be used for identifying specific chemical structures. The development of Surface-Enhanced Raman Spectroscopy (SERS) sensors tailored for PBDFs could offer a path toward sensitive and selective in-field detection in water or on surfaces.
Refined Computational Models for Predicting Environmental Fate, Formation, and Molecular Interactions
Computational models are invaluable tools for understanding and predicting the behavior of chemicals in the environment, especially when experimental data is scarce. researchgate.net For this compound, refining existing models is essential for risk assessment.
Formation Modeling: Mechanistic studies using theoretical calculations, such as the meta hybrid functional M05-2X, have been used to explain the formation of PBDFs from polybrominated diphenyl ether (PBDE) precursors. acs.orgnih.gov These models indicate that the loss of an ortho-bromine atom followed by ring closure is a key pathway. acs.orgnih.gov Future models should incorporate a wider range of precursors and reaction conditions (e.g., presence of catalysts like metal oxides) to more accurately predict the specific isomer distribution, including 1,2,7,9-TeBDF, from thermal processes. researchgate.net
Environmental Fate Modeling: Fugacity-based multimedia environmental fate models have been used to simulate the long-term dynamics of related chlorinated compounds (PCDD/Fs). nih.govnih.gov These models should be adapted and validated for PBDFs, incorporating congener-specific data on properties like water solubility, vapor pressure, and partition coefficients. This will allow for better prediction of how 1,2,7,9-TeBDF moves between air, water, soil, and sediment. nih.govnih.gov
Molecular Interaction Modeling: Understanding how 1,2,7,9-TeBDF interacts with biological receptors like the aryl hydrocarbon receptor (AhR) is key to assessing its toxicity. t3db.canih.gov Molecular docking and quantum chemical calculations can predict the binding affinity and activation potential of specific isomers, helping to fill data gaps in their toxicological profiles.
| Model Type | Application for 1,2,7,9-TeBDF | Future Refinements Needed |
| Mechanistic Formation Models | Predict the likelihood of its formation from various brominated flame retardant precursors during combustion. acs.orgnih.gov | Include broader range of precursors, catalytic effects, and conditions relevant to e-waste recycling. researchgate.net |
| Multimedia Fate Models | Simulate its transport, distribution, and persistence in different environmental compartments (air, water, soil). nih.govnih.gov | Parameterization with isomer-specific physicochemical properties; validation with environmental monitoring data. |
| Molecular Docking Models | Estimate its binding affinity to the AhR and other biological targets to predict potential toxicity. nih.gov | Integration with in-vitro assays for validation; consideration of metabolic activation. |
Controlled Laboratory Studies for Elucidating Complex Degradation Pathways and Kinetics
The environmental persistence of PBDFs is a major concern, yet data on their degradation pathways and rates are limited. Controlled laboratory studies are fundamental to understanding the fate of this compound.
Biodegradation: Studies on chlorinated dibenzofurans have shown that certain bacteria can degrade these compounds via angular dioxygenases. ethz.chnih.gov Future research should isolate and characterize microbial consortia or specific bacterial strains capable of degrading PBDFs. Investigating the effect of bromine substitution patterns on the rate and products of biodegradation is crucial. For instance, it is important to determine if bacteria like Terrabacter sp. or Pseudomonas sp. can attack the non-brominated rings of 1,2,7,9-TeBDF. nih.gov
Photodegradation: PBDFs are known to be more sensitive to UV degradation than their chlorinated analogs. researchgate.net Isomer-specific kinetic studies are needed to quantify the photodegradation rates of 1,2,7,9-TeBDF in various media (e.g., water, on soil surfaces) and identify the resulting breakdown products.
Thermal Degradation: Understanding the thermal decomposition of 1,2,7,9-TeBDF is relevant to high-temperature industrial processes and remediation technologies. Kinetic studies, such as those performed on other brominated flame retardants using thermogravimetric analysis (TGA), can determine activation energies and reaction mechanisms. researchgate.netrsc.orgmdpi.com
Comprehensive Source Apportionment Methodologies for Environmental Contamination of PBDFs
Identifying the sources of PBDFs in the environment is key to implementing effective mitigation strategies. researchgate.net While PBDFs are known to be byproducts of industrial thermal processes, e-waste recycling, and impurities in brominated flame retardant mixtures, linking environmental concentrations back to specific sources is challenging. researchgate.netresearchgate.netresearchgate.net
Isomer Profiling: Different sources often produce characteristic isomer profiles or "fingerprints." A critical research direction is to build a comprehensive library of PBDF isomer profiles from major sources, including the thermal degradation of specific PBDE mixtures and other brominated flame retardants. This would involve analyzing emissions from e-waste facilities, metal smelters, and municipal incinerators. researchgate.netaaqr.org
Advanced Receptor Models: Statistical methods like Positive Matrix Factorization (PMF) have been used for source apportionment of dioxins. researchgate.netnih.gov Future studies should apply these advanced models to high-resolution PBDF congener data from environmental samples (e.g., air, sediment, dust).
Novel Distribution-Based Methods: New qualitative and quantitative methods, such as the Kullback-Leibler divergence and the Bhattacharya measure, have been proposed as alternatives to traditional source attribution. researchgate.netnih.gov Applying and validating these novel approaches for PBDFs could provide more robust source apportionment and track spatial and temporal contamination trends. nih.gov
Major known and suspected sources of PBDFs include industrial and waste management activities.
| Source Category | Specific Examples | Relevance to 1,2,7,9-TeBDF |
| Industrial Thermal Processes | Metal smelting, pulp and paper mills using recycled materials. researchgate.netnih.gov | Unintentional formation during combustion of bromine-containing materials. |
| Waste Incineration | Municipal, medical, and hazardous waste incineration. researchgate.netnih.gov | Formation from the combustion of consumer products containing brominated flame retardants. |
| E-Waste Recycling | Uncontrolled burning or thermal processing of electronic waste (e.g., circuit boards, plastic casings). researchgate.netresearchgate.net | A major suspected source due to the high content of PBDEs and other BFRs in e-waste plastics. |
| Commercial BFR Mixtures | Impurities in polybrominated diphenyl ether (PBDE) and other flame retardant formulations. researchgate.netnih.gov | Direct release to the environment from products containing these mixtures. |
Q & A
Q. What analytical methods are recommended for detecting 1,2,7,9-Tetrabromo-dibenzofuran in environmental matrices?
High-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dibenzofurans at trace levels. This method enables isomer-specific identification and quantification, critical for distinguishing this compound from structural analogs. For example, 2,3,7,8-Tetrabromo-dibenzofuran was identified in egg and broiler fat using GC-HRMS, even when traditional bioassays yielded false positives . Calibration curves with correlation coefficients (R² > 0.98) and isotope dilution techniques ensure precision .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary tools. Single-crystal X-ray diffraction provides precise bond angles and Br-substitution patterns, as demonstrated in studies of related brominated dihydrofurans . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm purity and isotopic labeling, particularly for ¹³C-enriched analogs used in environmental tracing .
Q. What synthetic routes are used to prepare this compound?
Bromination of dibenzofuran precursors under controlled conditions (e.g., using Br₂ or N-bromosuccinimide in polar solvents) is common. Optimization includes temperature (70–100°C) and stoichiometric ratios (1.08 equivalents of brominating agent). Post-synthesis purification involves column chromatography and recrystallization, with GC analysis to verify >99.5% purity .
Q. What safety protocols are critical when handling brominated dibenzofurans?
Adhere to regulations for "First-Class Specific Chemical Substances" (e.g., Japan’s CSCL). Use fume hoods, PPE (gloves, goggles), and closed systems to minimize exposure. Waste must be treated as hazardous due to potential bioaccumulation and toxicity. Compliance with occupational exposure limits (e.g., 50 μg/mL in toluene solutions) is mandatory .
Advanced Research Questions
Q. How do researchers resolve discrepancies between bioassay and chromatographic results for brominated dibenzofurans?
Bioassays like DR CALUX may overestimate toxicity due to cross-reactivity with non-target compounds. Confirmatory GC-HRMS is essential to rule out false positives. For instance, 2,3,7,8-TBDF was misidentified as dioxins in bioassays but clarified via HRMS screening . Method validation includes spiked recovery tests and inter-laboratory comparisons to ensure specificity.
Q. What experimental setups are used to study thermal degradation pathways?
Perfectly stirred reactors (PSRs) at 500–950°C simulate pyrolysis/oxidation kinetics. Dilute gas-phase concentrations (~2 ppm) are generated via sublimation, with product quantification by GC-MS. Rate constants for unimolecular decomposition (e.g., C-Br bond cleavage) are derived using computational models (e.g., G3(MP2)//B3LYP) .
Q. How do bromination patterns influence bioaccumulation potential?
Higher bromination (e.g., pentabromo vs. tetrabromo derivatives) increases lipophilicity (log Kow), enhancing bioaccumulation in fatty tissues. In vitro assays using hepatic microsomes assess metabolic stability, while QSAR models predict environmental persistence based on Br substitution .
Q. What computational methods predict thermochemical properties of brominated dibenzofurans?
Density functional theory (DFT) calculates gas-phase enthalpies of formation (ΔfH°). Experimental validation includes bomb calorimetry (e.g., ΔfH° = 55.0 ± 3.9 kJ·mol⁻¹ for dibenzofuran) and sublimation enthalpy measurements. These data inform risk assessments of combustion byproducts .
Q. What challenges arise in modeling adsorption behavior of brominated dibenzofurans?
Langmuir isotherms describe monolayer adsorption on activated carbon, with diffusion coefficients influenced by temperature. For example, dibenzofuran adsorption on Norit RB1 follows solid-surface diffusion, with mass transfer coefficients increasing at higher temperatures .
Q. How are enzymatic pathways leveraged for bioremediation of brominated dibenzofurans?
Rhodococcus opacus SAO101 employs dioxygenases for lateral ring cleavage, converting dibenzofuran into non-toxic metabolites. Gene knockout studies (e.g., dfdA mutations) and RT-qPCR (2−ΔΔCT method) quantify enzyme expression during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
